BenchChemオンラインストアへようこそ!

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

Lipophilicity Drug-likeness ADME property prediction

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile (CAS 1356073-61-4, molecular formula C12H13BrN2O, molecular weight 281.15 g/mol) is a trisubstituted pyridine derivative within the 3-pyridinecarbonitrile class. It features a bromine atom at the 5-position, a cyclopentylmethoxy ether at the 2-position, and a nitrile group at the 3-position.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
Cat. No. B8158290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2
InChIKeyZENAXRMCLNVLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile – CAS 1356073-61-4: Core Structure, Procurement Identifiers, and Compound Class Context


5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile (CAS 1356073-61-4, molecular formula C12H13BrN2O, molecular weight 281.15 g/mol) is a trisubstituted pyridine derivative within the 3-pyridinecarbonitrile class . It features a bromine atom at the 5-position, a cyclopentylmethoxy ether at the 2-position, and a nitrile group at the 3-position. Compounds in this scaffold class have been investigated as intermediates for kinase inhibitors, CCR5 antagonists, and thermally activated delayed fluorescence (TADF) emitters [1].

Why In-Class 3-Pyridinecarbonitrile Analogs Cannot Substitute for 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile in SAR-Driven Programs


Within the 5-bromo-2-alkoxy-pyridine-3-carbonitrile sub-family, the identity of the O-alkyl group exerts a profound influence on lipophilicity, steric bulk, metabolic stability, and target binding conformation . A methyl ether (e.g., 5-bromo-2-methoxypyridine-3-carbonitrile, CAS 941294-54-8) cannot recapitulate the same van der Waals surface or logP as the cyclopentylmethoxy congener. Consequently, SAR exploration, patent exemplification, or scale-up of a lead series requires the exact alkoxy substituent to preserve pharmacophoric and ADME properties. The quantitative evidence below demonstrates that even among closely related alkoxy variants, calculable physicochemical parameters diverge sufficiently to alter biological performance.

Quantitative Differentiation Evidence for 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile vs. Closest Analogs


Calculated Lipophilicity (clogP) and Rule-of-Five Descriptors Compared with 5-Bromo-2-methoxypyridine-3-carbonitrile

The cyclopentylmethoxy group provides substantially higher calculated lipophilicity compared to the simple methyl ether analog (5-bromo-2-methoxypyridine-3-carbonitrile, CAS 941294-54-8). Based on fragment-based calculations using the XLogP3 algorithm, the cyclopentylmethoxy derivative exhibits an estimated clogP approximately 1.5–2.0 log units higher than the methoxy analog. This difference is sufficient to modulate membrane permeability, plasma protein binding, and CYP450 susceptibility [1].

Lipophilicity Drug-likeness ADME property prediction

Steric Bulk and Topological Polar Surface Area (TPSA) Differentiation vs. 5-Bromo-2-ethoxypyridine-3-carbonitrile Analogs

The cyclopentylmethoxy substituent introduces greater steric bulk than linear or smaller cyclic alkoxy groups. Comparative modeling of 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile against a hypothetical 5-bromo-2-ethoxypyridine-3-carbonitrile indicates that the cyclopentyl ring occupies a larger conformational volume (estimated molar refractivity MR contribution: cyclopentylmethyl ~25.4 cm³/mol vs. ethyl ~10.4 cm³/mol) [1]. This steric differentiation is particularly relevant when the 2-alkoxy group projects into a hydrophobic pocket of a kinase ATP-binding site, where bulkier substituents can enhance selectivity by filling lipophilic sub-pockets inaccessible to smaller alkoxy groups.

Steric shielding Metabolic stability Kinase selectivity

Synthetic Utility as a Cross-Coupling Partner: Bromo Substituent Reactivity for Diversification

The 5-bromo substituent renders 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile a competent electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In the context of pyridine-3-carbonitrile kinase inhibitor patents, the bromo group serves as a diversification point for introducing aryl, heteroaryl, or amino substituents at the 5-position. Compared to the corresponding 5-chloro or 5-iodo analogs, the C-Br bond offers an optimal balance of oxidative addition reactivity and shelf stability: aryl bromides are typically 10–100× more reactive than aryl chlorides in Suzuki couplings, while avoiding the light sensitivity and competing dehalogenation pathways common to aryl iodides [2].

Suzuki coupling Palladium catalysis Building block diversification

Commercially Available Purity Grade and Procurement Accessibility vs. Custom Synthesis Alternatives

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is available from multiple commercial suppliers at a standard purity of ≥95% (catalog number CM752359) . In contrast, analogs with different O-alkyl substituents (e.g., 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile or 5-bromo-2-(tetrahydrofuran-3-yloxy)pyridine-3-carbonitrile) frequently require custom synthesis with lead times of 4–12 weeks and no guaranteed purity specification. For laboratories executing SAR campaigns on a defined timeline, the off-the-shelf availability with a documented purity specification reduces procurement risk and accelerates project progression.

Purity specification Procurement Supply chain reliability

Priority Research and Industrial Application Scenarios for 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile


Kinase Inhibitor Lead Optimization Requiring Defined 2-Alkoxy SAR

In kinase inhibitor programs where the pyridine-3-carbonitrile core has been identified as a hinge-binding scaffold (e.g., class III PTK receptor family inhibitors targeting CSF-1R, c-KIT, or PDGFR as described in EP 3048099 A3 and US 9,029,386) [1], the cyclopentylmethoxy substituent at the 2-position can serve as a key lipophilic moiety for filling hydrophobic back pockets. The approximately 2.4-fold greater steric bulk compared to an ethoxy group (see Section 3, Evidence Item 2) may confer improved kinase selectivity by steric exclusion of off-target kinases with constricted binding sites. Procurement of this specific alkoxy variant, rather than ad hoc synthesis of alternatives, ensures consistency with patent exemplifications and facilitates reproducible SAR expansion.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent of 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile provides a strategic handle for late-stage palladium-catalyzed diversification (see Section 3, Evidence Item 3). Medicinal chemistry groups building focused libraries around the pyridine-3-carbonitrile pharmacophore can leverage the favorable reactivity of the aryl bromide (k_rel ≈ 10–100 vs. aryl chloride) to introduce aryl, heteroaryl, or alkenyl groups at the 5-position under mild conditions compatible with the base-sensitive nitrile group [2]. This reactivity profile makes the compound a preferred intermediate over the corresponding 5-chloro analog for parallel synthesis applications.

CCR5 Antagonist Pharmacology Studies as Referenced in Prior Art

Preliminary pharmacological screening reported by Zhang (2012) suggests that 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile exhibits CCR5 antagonist activity, with potential relevance to HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [3]. While quantitative IC50 or Ki values from this screening are not publicly available, the structural annotation in the literature provides a rationale for selecting this specific compound—rather than an arbitrary 2-alkoxy analog—when exploring CCR5-targeted chemical biology probes or validating target engagement hypotheses in immunological disease models.

Metabolic Stability Optimization Through Alkoxy Group Modulation

The cyclopentylmethoxy group, with its branched alicyclic structure and higher calculated lipophilicity (ΔclogP ≈ +1.5 to +2.0 vs. the methoxy analog), is expected to exhibit different CYP450 oxidative metabolism compared to linear alkoxy chains (see Section 3, Evidence Item 1). Specifically, the cyclopentyl ring lacks the terminal methyl group that is the primary site of CYP-mediated O-dealkylation in ethyl and propyl ethers, potentially resulting in slower metabolic clearance. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound as a tool to test the hypothesis that cyclic alkoxy ethers confer enhanced microsomal stability relative to linear alkoxy congeners.

Quote Request

Request a Quote for 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.